Gedunin
CAS No.: 2753-30-2
Cat. No.: VC21346366
Molecular Formula: C28H34O7
Molecular Weight: 482.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2753-30-2 |
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Molecular Formula | C28H34O7 |
Molecular Weight | 482.6 g/mol |
IUPAC Name | [(1S,2R,4S,7S,8S,12R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate |
Standard InChI | InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17?,18?,20-,21+,22-,25-,26+,27+,28-/m1/s1 |
Standard InChI Key | YJXDGWUNRYLINJ-POZBICLPSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1CC2[C@](C=CC(=O)C2(C)C)(C3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C |
SMILES | CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Canonical SMILES | CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Chemical Structure and Properties
Molecular Identity
Gedunin is a tetranortriterpenoid limonoid with molecular formula C26H32O6 and molecular weight of 440.5 g/mol . Its chemical name is (1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15-dione . Structurally, gedunin is characterized by a pentacyclic framework containing a furan ring, conjugated enone system, and an acetoxy group at C-7, which contribute significantly to its biological activities .
Natural Sources
Gedunin is predominantly found in plants belonging to the Meliaceae family. It has been isolated from several species including Azadirachta indica and Pseudocedrela kotschyi . It is primarily concentrated in the seeds of these plants, although it may be present in other plant parts as well .
Biological Activities
Effects on Different Cancer Types
Studies have demonstrated gedunin's effectiveness against various cancer cells:
In ovarian cancer research, gedunin induces mitotic arrest between metaphase and anaphase by altering the expression of checkpoint kinase-1 (CHK1) and polo-like kinase-1 (PLK1), resulting in apoptosis . Treatment of cells with gedunin decreases inhibitory phosphorylation (Y15) of cyclin-dependent kinase 1 (CDK1), increases levels of cyclin B1, forms double-strand breaks, and increases the Bcl-2 to Bax protein ratio and mitochondrial cytochrome c release .
For oral cancer, gedunin (alone or combined with epalrestat) prevents hallmarks of cancer by inhibiting aldose reductase (ARase) and the associated downstream PI3K/Akt/mTOR/ERK/NF-κB signaling axis .
Antimalarial Activity
Gedunin is considered one of the most potent antimalarial limonoids . Its antimalarial efficacy is attributed to specific structural features including the conjugated enone system, the furan ring, and the acetoxy group at C-7 .
Mechanisms of Antimalarial Action
Recent in silico research determined the binding affinities of gedunin to protein kinase 5 of Plasmodium falciparum (PfPK5), a protein necessary for the activation and maintenance of S-phase of the parasite. Gedunin showed strong binding with an energy of -5 kcal/mol, suggesting its potential as a PfPK5 inhibitor .
In Vivo Challenges
Despite strong in vitro efficacy, gedunin's in vivo antimalarial activity faces several challenges:
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Poor solubility due to lipophilicity
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First-pass metabolism by cytochrome P450 enzymes
Efforts to improve in vivo efficacy have included combining gedunin with dillapiol (a cytochrome P450 inhibitor), resulting in increased parasitemia clearance in mice to 75% .
Anti-inflammatory and Antiseptic Properties
Gedunin demonstrates significant anti-inflammatory and antiseptic activities in lipopolysaccharide (LPS)-induced sepsis models. Research findings indicate that gedunin:
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Significantly inhibits oxidative stress and lipid peroxides
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Reduces pro-inflammatory cytokines
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Prevents histological changes and multi-organ impairment
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Attenuates the HMGβ1/NLRP3/NF-κB signaling pathway
These properties establish gedunin as a promising natural antiseptic agent for LPS-induced sepsis .
Gastroprotective Effects
Gedunin exhibits gastroprotective effects through the inhibition of proton pump (H+K+-ATPase) activity in isolated gastric microsomes with an IC50 of 56.86 μg/mL, suggesting potential application in treating gastric ulcers .
Sphingomyelin Biosynthesis Inhibition
Gedunin inhibits more than half of de novo synthesis of sphingomyelin and ceramide transport protein (CERT)-mediated extraction of ceramide from endoplasmic reticulum membrane . This activity is particularly significant as ceramide plays a central role in sphingolipid metabolism associated with cancer cell proliferation and Plasmodium development .
Human Pancreatic α-Amylase Inhibition
Research has shown that gedunin inhibits human pancreatic α-amylase (HPA) with an IC50 value of 68.38 μM through a mixed mode of inhibition with maltopentose (Ki 18.6 μM) and starch (Ki 37.4 μM) . The interaction between HPA and gedunin is a spontaneous process with decreasing free energy, where binding is enthalpically and entropically driven with ΔG° of −21.16 kJ/mol .
Enzymatic Parameter | Value | Reference |
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HPA Inhibition IC50 | 68.38 μM | |
Ki with maltopentose | 18.6 μM | |
Ki with starch | 37.4 μM | |
Binding energy (ΔG°) | -21.16 kJ/mol |
Structure-Activity Relationship
Critical Structural Elements
Several structural features of gedunin are crucial for its biological activities:
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The conjugated enone system, furan ring, and acetoxy group at C-7 are essential for antimalarial activity
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The Michael acceptor in ring A contributes significantly to antimalarial properties
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The A ring is important for binding to enzymes like HPA, with molecular docking studies showing a pi-alkyl interaction between Trp 58 and the C29 methyl of this ring
Metabolism and Derivatives
The primary metabolite of gedunin is 7-deacetylgedunin, formed through hydrolysis . This compound is generally considered less active than the parent compound, highlighting the importance of the acetoxy group for maintaining biological activity .
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